N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
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Overview
Description
Imidazole and benzothiazole derivatives are often used in medicinal chemistry due to their wide range of biological activities . They can be part of larger molecules, such as the one you’re asking about, and contribute to their properties.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an imidazole or benzothiazole derivative with other molecules to form a larger structure . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of such compounds would include an imidazole ring, a benzothiazole ring, and a benzamide group, among other components. The exact structure would depend on the specific arrangement and substitution of these components .Chemical Reactions Analysis
The chemical reactions involving such compounds could vary widely depending on their exact structure and the conditions. They might undergo reactions at the imidazole or benzothiazole rings, or at other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. They might be solids or liquids at room temperature, and their solubility in different solvents would vary .Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds with the 1H-imidazol-1-yl moiety, have shown potency in cardiac electrophysiological activities. These compounds were found to be comparable to sematilide, a class III agent undergoing clinical trials, indicating their potential in producing class III electrophysiological activity (Morgan et al., 1990).
Thromboxane Synthetase Inhibition and Antihypertensive Properties
Compounds with the 1H-imidazol-1-yl group have been investigated for their ability to inhibit thromboxane synthetase and act as antihypertensive agents. Certain imidazoles and triazoles demonstrated potent thromboxane synthetase inhibition without affecting prostacyclin formation, showcasing their potential as antihypertensive agents (Wright et al., 1986).
Antihypertensive Activity Through Angiotensin II Receptor Antagonism
A series of N-(biphenylylmethyl)imidazoles, which are nonpeptide angiotensin II receptor antagonists, were developed for the treatment of hypertension. These compounds, featuring an imidazole group, showed potent antihypertensive effects upon oral administration (Carini et al., 1991).
Synthesis and Characterization for Spectroscopic Studies
The synthesis and structural properties of compounds with the 1H-imidazol-1-yl group, such as 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, have been described. These compounds were characterized using various spectroscopic methods, aiding in understanding their molecular structure (Ünver et al., 2009).
Anticancer Applications
Compounds containing benzimidazole–thiazole structures, similar to the subject compound, were synthesized and showed promising anticancer activity against different cancer cell lines. This highlights the potential of such compounds in oncological research (Nofal et al., 2014).
Antifungal Activity
Some derivatives of imidazole, like 3-(1H-imidazol-1-yl)-1-(4-biphenylyl)-1-propanone, have been identified as broad-spectrum antifungal agents. This indicates the potential of imidazole derivatives in the development of new antifungal treatments (Roman et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-4-17-7-5-8-21-22(17)26-24(32-21)28(11-6-10-27-12-9-25-16-27)23(29)18-13-19(30-2)15-20(14-18)31-3;/h5,7-9,12-16H,4,6,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNKDUQLHIGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride |
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